

Application Notes: Crizotinib in Gastric Cancer Cell Lines

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Compound of Interest

Compound Name: By241

Cat. No.: B1192424

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Introduction

Crizotinib (PF-02341066) is a potent, orally available small-molecule inhibitor of several tyrosine kinases, including c-MET, Anaplastic Lymphoma Kinase (ALK), and ROS1. In gastric cancer, amplification of the MET gene is a key driver of oncogenesis and is associated with a poor prognosis. Crizotinib has demonstrated significant anti-tumor activity in preclinical models of MET-amplified gastric cancer by inhibiting the c-MET signaling pathway, leading to reduced cell proliferation and induction of apoptosis. These notes provide an overview of the cellular effects of Crizotinib and protocols for its investigation in gastric cancer cell lines.

Mechanism of Action

In MET-amplified gastric cancer cells, the c-MET receptor is constitutively activated, leading to the downstream activation of pro-survival and proliferative signaling pathways, primarily the PI3K/AKT and MEK/ERK pathways. Crizotinib competitively binds to the ATP-binding pocket of the c-MET kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream effectors. This blockade results in the suppression of PI3K/AKT and MEK/ERK signaling, leading to cell cycle arrest and apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of Crizotinib in Gastric Cancer Cell Lines

Cell Line	MET Status	IC50 (μM)	Key Findings
SGC-7901	MET-amplified	~21.33	Decreased cell viability, induction of apoptosis and cell cycle arrest.[1]
BGC-823	MET-amplified	~24.81	Reduced cell proliferation and triggered oxidative DNA damage.[1]
SNU-5	MET-amplified	Not specified	Inhibition of c-MET phosphorylation, leading to apoptosis. [2]
MKN-45	MET-amplified	Not specified	Degradation of MET and inhibition of cell invasion.

Table 2: Effect of Crizotinib on Apoptosis and Cell Cycle in Gastric Cancer Cell Lines

Cell Line	Treatment	Apoptosis Induction	Cell Cycle Arrest
SGC-7901	(S)-Crizotinib	Increased Annexin V-positive cells	G2/M phase arrest
BGC-823	(S)-Crizotinib	Increased cleaved PARP	G2/M phase arrest
SNU-5	Crizotinib (200 nmol/L)	Increased Annexin V-positive cells	Not specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of Crizotinib on gastric cancer cell lines.

Materials:

- Gastric cancer cell lines (e.g., SGC-7901, BGC-823)
- RPMI-1640 medium with 10% FBS
- Crizotinib
- MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of Crizotinib (e.g., 0.1, 1, 10, 25, 50 μ M) for 72 hours. Include a vehicle control (DMSO).
- After incubation, remove the medium and add 50 μ L of MTT solution to each well.
- Incubate the plate for 1.5 hours at 37°C.
- Remove the MTT solution and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 15 minutes at room temperature.
- Measure the absorbance at 492 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This protocol is for quantifying apoptosis induced by Crizotinib.

Materials:

- Gastric cancer cell lines
- Crizotinib
- Annexin V-FITC Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer

Procedure:

- Seed cells in a 6-well plate and treat with Crizotinib at the desired concentration and time point.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

This protocol is for analyzing protein expression changes in key signaling pathways upon Crizotinib treatment.

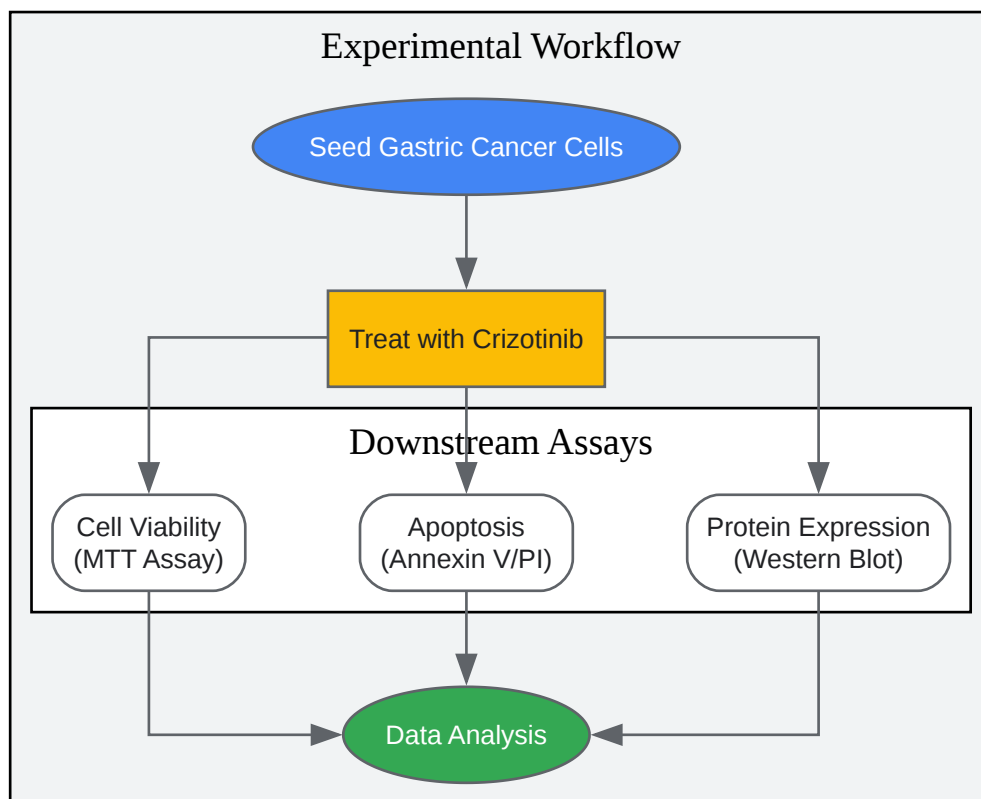
Materials:

- Gastric cancer cell lines
- Crizotinib
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-MET, anti-p-MET, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-cleaved PARP, anti-GAPDH).
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

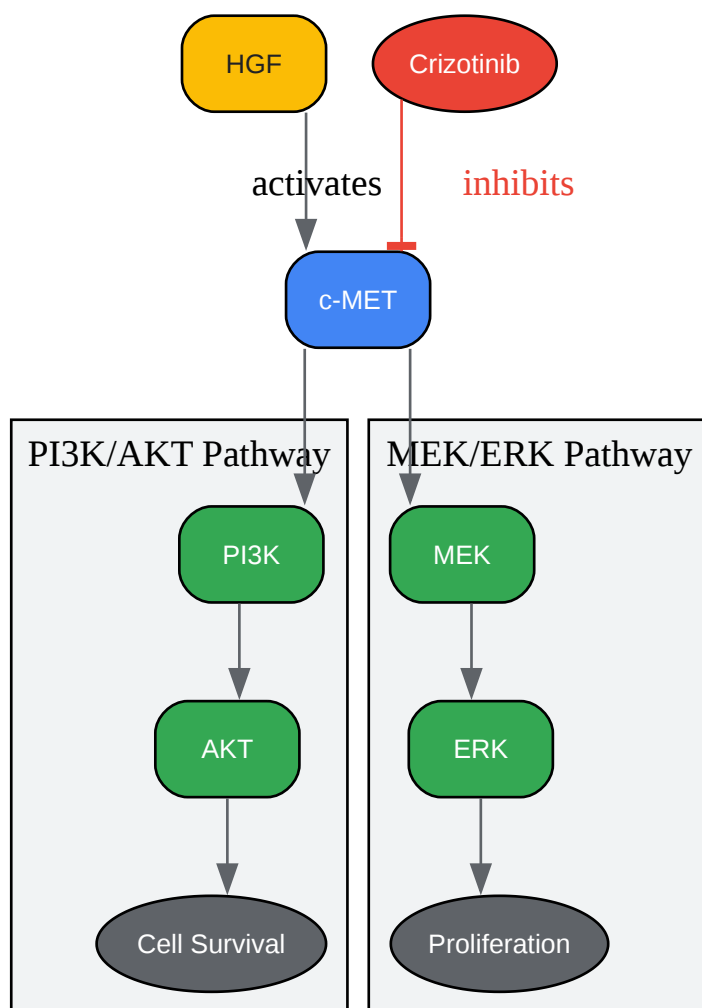
- Treat cells with Crizotinib as required.
- Lyse the cells in RIPA buffer and determine protein concentration using the BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system.

Visualizations



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Experimental workflow for studying Crizotinib's effects.



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Crizotinib inhibits c-MET signaling pathways.

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References

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